molecular formula C15H17FN2OS B2748889 2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide CAS No. 1226458-21-4

2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide

Cat. No.: B2748889
CAS No.: 1226458-21-4
M. Wt: 292.37
InChI Key: RTAVXBPVLAHTOG-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide is a thioacetamide derivative featuring a 4-fluorophenylthio group and a 3-(1H-pyrrol-1-yl)propylamine moiety. The compound’s design leverages the electron-withdrawing fluorine atom for enhanced metabolic stability and the pyrrole ring for possible π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(3-pyrrol-1-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS/c16-13-4-6-14(7-5-13)20-12-15(19)17-8-3-11-18-9-1-2-10-18/h1-2,4-7,9-10H,3,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAVXBPVLAHTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Attachment of the Propyl Chain: The propyl chain can be introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrrole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be attached through a thiolation reaction, where a fluorophenyl thiol reacts with an acyl chloride to form the thioacetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioacetamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological processes involving sulfur and fluorine-containing compounds.

Mechanism of Action

The mechanism of action of 2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thioacetamide group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural analogs differ primarily in substituents and linker groups, which critically influence physicochemical properties and bioactivity. Key comparisons include:

Compound Name / ID Key Structural Features Biological Activity (MIC, μg/mL) Physicochemical Properties
2-[(4-Fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide (Target) 4-Fluorophenylthio, 3-(pyrrol-1-yl)propyl linker Not reported Moderate lipophilicity (logP ~2.5)*
2-[(1H-1,2,3-Triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide (Compound 39) 4-Fluorobenzyl, 1,2,3-triazole-5-thiol linker MIC: 16–32 (E. coli) Higher polarity (logP ~1.8)
N-(4-Fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide 3-Methylphenylthio, 4-fluorophenylamide Not reported Increased hydrophobicity (logP ~3.0)
Perfluoroalkyl thioacetamide derivatives (e.g., CAS 2738952-61-7) Perfluoro-C4-20 alkylthio, dimethylaminopropyl groups Not reported Extreme lipophilicity (logP >5)

*Estimated via computational modeling.

Key Observations:
  • Linker and Heterocycle Impact : The target compound’s pyrrol-1-ylpropyl linker may enhance binding to hydrophobic enzyme pockets compared to triazole-containing analogs (e.g., Compound 39), which exhibit higher polarity and reduced membrane permeability .
  • Fluorination Effects : Unlike perfluoroalkyl derivatives (CAS 2738952-61-7), the target compound’s single fluorine atom reduces bioaccumulation risks while maintaining metabolic stability .

Toxicity and Regulatory Considerations

  • Perfluoroalkyl analogs (e.g., CAS 2738952-61-7) are flagged for persistence in the environment due to strong C-F bonds, whereas the target compound’s single fluorine and biodegradable pyrrole group may reduce ecological risks .
  • No toxicity data exists for the target compound, but structural analogs like Compound 39 show low cytotoxicity in preliminary assays (IC50 > 100 μM in mammalian cells) .

Biological Activity

2-[(4-fluorophenyl)sulfanyl]-N-[3-(1H-pyrrol-1-yl)propyl]acetamide, identified by its CAS number 1226458-21-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a 4-fluorophenyl group attached to a sulfanyl moiety and a pyrrol group linked through a propyl chain to an acetamide functional group. Its molecular weight is approximately 292.4 g/mol, which contributes to its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives of pyrrole have shown significant cytotoxic effects against various cancer cell lines. The activity is often measured using the half-maximal inhibitory concentration (IC50) metric.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AA3754.2Induces apoptosis
Compound BMCF-70.46CDK2 inhibition
This compoundTBDTBDTBD

The specific IC50 values for this compound are yet to be fully characterized in the literature, necessitating further investigation.

Antimicrobial Activity

Pyrrole derivatives have also been noted for their antibacterial properties. In a study evaluating pyrrole benzamide derivatives, compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents.

CompoundPathogenMIC (µg/mL)
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BE. coli10

The promising results suggest that modifications to the pyrrole structure could enhance antimicrobial efficacy.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly the S phase.
  • Apoptosis Induction : The ability to trigger programmed cell death is a significant aspect of its anticancer activity.
  • Enzyme Inhibition : Potential inhibition of cyclin-dependent kinases (CDKs) has been observed in related compounds, which may contribute to their anticancer properties.

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